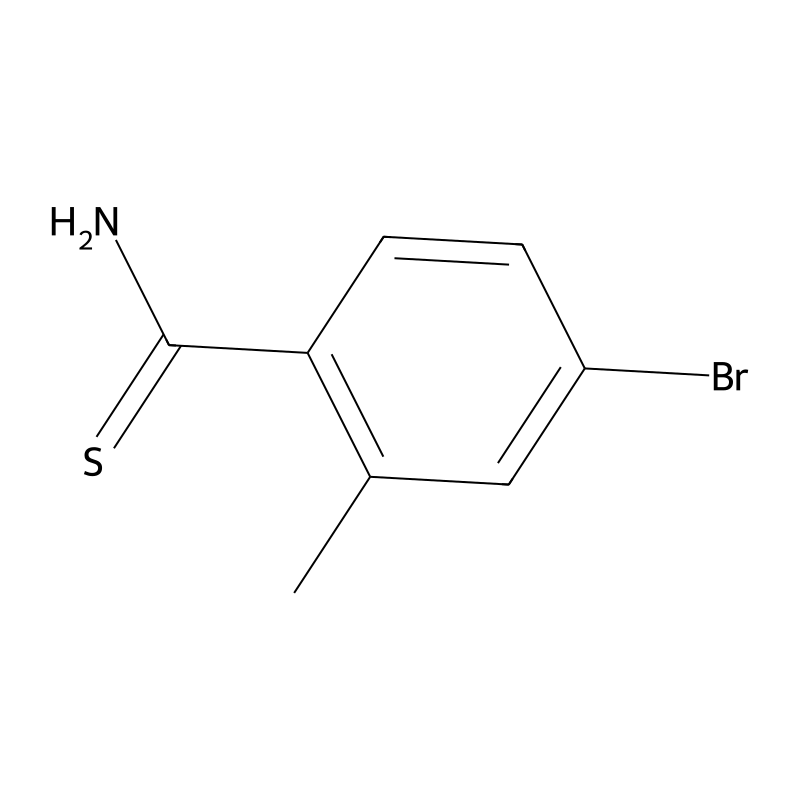

4-Bromo-2-methylthiobenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Scientific Field: Proteomics Research

Scientific Field: Organic Nonlinear Optical Crystal Growth

Methods of Application: The crystal was grown using the slow evaporation technique. This method typically involves dissolving the compound in a suitable solvent and then allowing the solvent to evaporate slowly, which allows the compound to crystallize out of the solution.

Results or Outcomes: The grown 4B2MBN crystal’s functional groups were divided into groups using FTIR spectrum analysis.

Scientific Field: Chemical Synthesis

Application: 4-Bromo-2-methylthiobenzamide is a chemical compound that can be used in various chemical synthesis processes

Scientific Field: Safety and Handling

4-Bromo-2-methylthiobenzamide is an organobromine compound characterized by the presence of a bromine atom, a methyl group, and a thiobenzamide functional group. Its molecular formula is , and it features a bromine atom attached to the benzene ring at the para position relative to the thiobenzamide group. This compound is of interest in various fields, including organic chemistry and medicinal chemistry, due to its unique structural properties and potential applications.

- Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, leading to different derivatives.

- Hydrolysis: The thiobenzamide group can be hydrolyzed under acidic or basic conditions, resulting in the formation of corresponding amines or carboxylic acids.

- Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira coupling, due to the presence of the bromo substituent.

The synthesis of 4-Bromo-2-methylthiobenzamide typically involves multiple steps:

- Bromination: Starting from 2-methylthiobenzamide, bromination can be performed using bromine in an appropriate solvent, such as dichloromethane, often in the presence of a catalyst like iron(III) bromide.

- Purification: The crude product is purified through recrystallization or column chromatography to yield pure 4-Bromo-2-methylthiobenzamide.

This two-step synthesis highlights the reactivity of both the thiobenzamide and bromo groups, allowing for further functionalization if desired.

4-Bromo-2-methylthiobenzamide has potential applications in several domains:

- Pharmaceuticals: It may serve as a precursor for synthesizing bioactive compounds or as a lead compound in drug discovery.

- Organic Synthesis: The compound can be utilized in various synthetic pathways to create more complex molecules.

- Research: It may be used in studies investigating the effects of halogenated compounds on biological systems.

Interaction studies involving 4-Bromo-2-methylthiobenzamide would typically focus on its reactivity with biological macromolecules such as proteins or nucleic acids. These interactions can provide insights into its mechanism of action and potential therapeutic uses. Given the presence of both bromine and thiobenzamide groups, studies could explore how these functionalities affect binding affinity and selectivity toward specific targets.

Several compounds share structural similarities with 4-Bromo-2-methylthiobenzamide. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Bromobenzenesulfonamide | Contains a sulfonamide group instead of thiobenzamide | Often used as an antibacterial agent |

| 2-Methylthiobenzenesulfonamide | Similar thiol group but lacks bromination | Exhibits different reactivity due to lack of halogen |

| 4-Chloro-2-methylthiobenzamide | Chlorine instead of bromine | May have different biological activity |

These comparisons highlight how variations in substituents (like halogens or functional groups) can significantly influence chemical behavior and biological properties.

XLogP3

GHS Hazard Statements

Pictograms

Acute Toxic